Cas no 1388058-65-8 (O-(3-bromo-2-methoxyphenyl)methylhydroxylamine)

O-(3-bromo-2-methoxyphenyl)methylhydroxylamine structure
1388058-65-8 structure
Product Name:O-(3-bromo-2-methoxyphenyl)methylhydroxylamine
N.o CAS:1388058-65-8
MF:C8H10BrNO2
MW:232.074501514435
CID:6525811
PubChem ID:117335685
Update Time:2025-05-20

O-(3-bromo-2-methoxyphenyl)methylhydroxylamine Propriedades químicas e físicas

Nomes e Identificadores

    • O-(3-bromo-2-methoxyphenyl)methylhydroxylamine
    • O-[(3-bromo-2-methoxyphenyl)methyl]hydroxylamine
    • 1388058-65-8
    • EN300-1893551
    • Inchi: 1S/C8H10BrNO2/c1-11-8-6(5-12-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3
    • Chave InChI: ICXJFNASCUSOBC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(CON)=C1OC

Propriedades Computadas

  • Massa Exacta: 230.98949g/mol
  • Massa monoisotópica: 230.98949g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 134
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 44.5Ų

O-(3-bromo-2-methoxyphenyl)methylhydroxylamine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
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O-[(3-bromo-2-methoxyphenyl)methyl]hydroxylamine
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EN300-1893551-0.25g
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$840.0 2023-09-18
Enamine
EN300-1893551-0.5g
O-[(3-bromo-2-methoxyphenyl)methyl]hydroxylamine
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$877.0 2023-09-18
Enamine
EN300-1893551-1g
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$914.0 2023-09-18
Enamine
EN300-1893551-2.5g
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2.5g
$1791.0 2023-09-18
Enamine
EN300-1893551-5g
O-[(3-bromo-2-methoxyphenyl)methyl]hydroxylamine
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$2650.0 2023-09-18
Enamine
EN300-1893551-10g
O-[(3-bromo-2-methoxyphenyl)methyl]hydroxylamine
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$3929.0 2023-09-18
Enamine
EN300-1893551-1.0g
O-[(3-bromo-2-methoxyphenyl)methyl]hydroxylamine
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